(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine
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Overview
Description
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and two methoxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor in the presence of visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[2,5-dimethoxyphenyl]piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine: Lacks the methoxy groups, affecting its reactivity and interactions.
(3S)-3-[2,5-dimethoxy-4-(methyl)phenyl]piperidine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and metabolic stability.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine makes it unique compared to similar compounds.
Properties
Molecular Formula |
C14H18F3NO2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1 |
InChI Key |
NZKYTYHIERLZBG-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F |
Canonical SMILES |
COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F |
Origin of Product |
United States |
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